Methyl 3-(3-nitrophenyl)-3-[(4-toluidinocarbonyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-nitrophenyl)-3-[(4-toluidinocarbonyl)amino]propanoate is a synthetic organic compound that belongs to the class of nitroaromatic compounds. These compounds are characterized by the presence of a nitro group (-NO2) attached to an aromatic ring. The compound also contains a methyl ester group and a substituted amide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-nitrophenyl)-3-[(4-toluidinocarbonyl)amino]propanoate typically involves multi-step organic reactions. One possible synthetic route could involve the nitration of a suitable aromatic precursor to introduce the nitro group, followed by the formation of the ester and amide functionalities through esterification and amidation reactions, respectively. The specific reaction conditions, such as temperature, solvents, and catalysts, would depend on the chosen synthetic pathway.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-nitrophenyl)-3-[(4-toluidinocarbonyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions, such as using hydrogen gas and a metal catalyst.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or reagent for studying biological processes and interactions.
Medicine: As a potential drug candidate or intermediate in the synthesis of pharmaceuticals.
Industry: As a precursor for the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(3-nitrophenyl)-3-[(4-toluidinocarbonyl)amino]propanoate would depend on its specific application and target. In general, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways and processes. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-nitrophenyl)-3-[(4-toluidinocarbonyl)amino]propanoate: A similar compound with the nitro group in a different position on the aromatic ring.
Ethyl 3-(3-nitrophenyl)-3-[(4-toluidinocarbonyl)amino]propanoate: A similar compound with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 3-(3-nitrophenyl)-3-[(4-toluidinocarbonyl)amino]propanoate is unique due to its specific combination of functional groups and their positions on the molecule. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 3-[(4-methylphenyl)carbamoylamino]-3-(3-nitrophenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-12-6-8-14(9-7-12)19-18(23)20-16(11-17(22)26-2)13-4-3-5-15(10-13)21(24)25/h3-10,16H,11H2,1-2H3,(H2,19,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOSEJGWQRCVKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC(CC(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.